(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine is a chiral compound with significant interest in the fields of organic chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a methyl group at the third position and a phenyl group at the fourth position, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For instance, the reduction of a 3-methyl-4-phenylpyrrolidin-3-one precursor using a chiral borane reagent can yield the desired amine with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or imines.
Reduction: Reduction reactions can further modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or other positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles like alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-methyl-4-phenylpyrrolidin-3-one, while reduction can produce various substituted amines.
Scientific Research Applications
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological function .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methyl-4-phenylpyrrolidin-3-amine: The enantiomer of the compound, which may exhibit different biological activities.
3-Methyl-4-phenylpyrrolidin-2-one: A structurally similar compound with a ketone group instead of an amine.
4-Phenylpyrrolidine: A simpler analog lacking the methyl group at the third position.
Uniqueness
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological properties and makes it a valuable tool in asymmetric synthesis and drug development. Its ability to interact selectively with chiral receptors and enzymes highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
(3S,4R)-3-methyl-4-phenylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(12)8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCAHFNSPLFRLK-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CNC[C@H]1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.